An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-4-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-4-methylbenzoic Acid
This guide provides a comprehensive technical overview of the physicochemical properties of 2,3-Dichloro-4-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this specific isomer, this document emphasizes a comparative analysis with related dichlorinated methylbenzoic acid isomers and details the fundamental experimental methodologies for property determination. This approach is designed to equip the scientific community with the necessary tools and insights to effectively work with and characterize this compound.
Molecular Structure and Identification
2,3-Dichloro-4-methylbenzoic acid belongs to the family of substituted benzoic acids. Its structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group. The precise arrangement of these substituents dictates its chemical and physical properties.
IUPAC Name: 2,3-Dichloro-4-methylbenzoic acid Molecular Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol CAS Number: 1254073-62-5
The structural isomers of dichloromethylbenzoic acid are numerous, and their properties can vary significantly based on the substitution pattern. A clear understanding of the specific isomer is crucial for any research or development endeavor.
Caption: Molecular structure of 2,3-Dichloro-4-methylbenzoic acid.
Comparative Physicochemical Properties
Direct experimental data for 2,3-Dichloro-4-methylbenzoic acid is not widely available in public databases. Therefore, a comparative look at its isomers is instructive. The following table summarizes available data for related compounds, which can provide a reasonable estimation range for the target molecule.
| Property | 2,4-Dichloro-3-methylbenzoic acid | 3,5-Dichloro-4-methylbenzoic acid | 2,3-Dichloro-4-methylbenzoic acid (Predicted/Estimated) |
| Melting Point | Not available | 187-189 °C[1][2] | Expected to be a solid with a distinct melting point, likely in a similar range to its isomers. |
| Boiling Point | Not available | 330.9 °C at 760 mmHg[2] | Expected to be high, characteristic of a substituted aromatic acid. |
| Density | 1.442 g/cm³ (Predicted) | 1.4 g/cm³[2] | Predicted to be around 1.4-1.5 g/cm³. |
| Solubility | Insoluble in water (predicted) | Sparingly soluble in water | Expected to have low aqueous solubility, but soluble in organic solvents like alcohols, ethers, and acetone. |
| pKa | Not available | Not available | Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the two chlorine atoms. |
Spectral Analysis: A Predictive Approach
The structural elucidation of 2,3-Dichloro-4-methylbenzoic acid would rely heavily on spectroscopic methods. While specific spectra are not available, we can predict the key features based on the structure.
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: Two doublets in the aromatic region (around 7-8 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their ortho relationship.
-
Methyl Protons (-CH₃): A singlet in the aliphatic region (around 2.3-2.5 ppm).
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the downfield region (around 170 ppm).
-
Aromatic Carbons: Six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to chlorine atoms would be significantly shifted.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (around 20 ppm).
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature for compounds containing two chlorine atoms is the presence of M+2 and M+4 peaks due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3][4] The relative intensities of these isotopic peaks (approximately 9:6:1 ratio for two chlorines) would be a definitive indicator of the presence of two chlorine atoms in the molecule.[3][4]
Acidity and Reactivity
The acidity of the carboxylic acid group is a critical parameter. The pKa value is influenced by the electronic effects of the substituents on the benzene ring. Both chlorine atoms are electron-withdrawing groups, which stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2).[5] The methyl group is a weak electron-donating group, which would slightly decrease the acidity. The net effect of the two chloro groups is expected to dominate, making 2,3-Dichloro-4-methylbenzoic acid a stronger acid than benzoic acid. The ortho effect from the 2-chloro substituent may further enhance the acidity due to steric hindrance to coplanarity of the carboxyl group with the benzene ring.[5][6]
The reactivity of 2,3-Dichloro-4-methylbenzoic acid is typical of a carboxylic acid, allowing for the formation of esters, amides, and acid chlorides. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring.
Experimental Determination of Physicochemical Properties
For a compound with limited published data, the ability to experimentally determine its properties is paramount. The following section provides standardized protocols for key analytical procedures.
Melting Point Determination
The melting point is a fundamental indicator of purity.
Caption: Workflow for melting point determination.
Protocol:
-
Ensure the sample is completely dry and finely powdered.[7]
-
Pack the sample into a capillary tube to a height of 2-3 mm.[8]
-
Place the capillary tube in a melting point apparatus.[7]
-
If the approximate melting point is known, heat rapidly to about 20°C below this temperature.[8]
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8] A narrow melting range (0.5-1°C) is indicative of a pure compound.
Solubility Assessment
Protocol:
-
To a small, known amount of the solid (e.g., 10 mg) in a test tube, add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane).
-
Agitate the mixture vigorously for a set period (e.g., 1 minute).
-
Observe if the solid dissolves completely.
-
If it dissolves, the compound is soluble. If not, it can be classified as partially soluble or insoluble. Heating can be applied to test for solubility at elevated temperatures.
pKa Determination via Potentiometric Titration
This method provides an accurate measure of the compound's acidity.[9][10][11]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Prepare a solution of the acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-alcohol mixture if solubility in water is low).
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the base in small, known increments.
-
Record the pH of the solution after each addition of the base, allowing the reading to stabilize.
-
Plot the pH versus the volume of base added.
-
Determine the equivalence point (the point of steepest slope on the titration curve).
-
The pKa is the pH at the half-equivalence point (the volume of base added is half of that at the equivalence point).[9]
Spectroscopic and Chromatographic Analysis Protocols
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]
-
Ensure the sample is fully dissolved and free of particulate matter by filtering if necessary.[14]
-
Acquire the spectrum on a high-field NMR spectrometer.
IR Spectroscopy (Thin Solid Film):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[15]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[15]
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[15]
-
Acquire the IR spectrum using an FTIR spectrometer.[16]
Mass Spectrometry (Direct Infusion):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[17][18][19]
-
Acquire the mass spectrum over a suitable m/z range.
HPLC for Purity Analysis:
-
Develop a reversed-phase HPLC method, typically using a C18 column.
-
The mobile phase could be a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 210-254 nm).
-
The purity can be estimated from the relative area of the main peak.
Synthesis and Purification
The synthesis of 2,3-Dichloro-4-methylbenzoic acid would likely involve a multi-step process, potentially starting from a commercially available substituted toluene or benzoic acid derivative. Plausible synthetic strategies could include:
-
Chlorination of 4-methylbenzoic acid or a derivative: This would require careful control of reaction conditions to achieve the desired regioselectivity.
-
Oxidation of 2,3-dichloro-4-methyltoluene: If the corresponding toluene is available, it could be oxidized to the carboxylic acid.
-
Functional group manipulation from a related dichlorinated compound.
Purification of the final product is critical. Recrystallization is a standard and effective method for purifying solid organic compounds.
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Safety and Handling
Based on the safety data for related dichlorobenzoic acids, 2,3-Dichloro-4-methylbenzoic acid should be handled with care.[2][20][21][22][23]
-
Hazards: Likely to be an irritant to the eyes, skin, and respiratory system.[2][21] May be harmful if swallowed.[21][23]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[2] Use in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Applications in Research and Drug Development
Halogenated benzoic acids are important building blocks in medicinal chemistry and materials science.[24] The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Increased Lipophilicity: Halogens can enhance membrane permeability.
-
Metabolic Stability: The C-Cl bond is strong and can block sites of metabolic oxidation.
-
Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding.[25]
These properties make dichlorinated benzoic acid derivatives valuable scaffolds for the synthesis of novel therapeutic agents and functional materials.[26][27]
References
[Please note that the following URLs are provided for verification and were accessible as of the last update. Some links may lead to landing pages requiring further navigation.]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
-
Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]
-
University of Calgary. Melting point determination. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
- University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
-
University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. [Link]
-
Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]
-
Wikipedia. Infrared spectroscopy. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
HCPG. Acidity of Carboxylic Acids. [Link]
-
Oxford Lab Fine Chem. material safety data sheet - 2,4-dichlorobenzoic acid. [Link]
-
PubMed. Direct Infusion Mass Spectrometry for Complex Lipid Analysis. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Studylib. experiment (1) determination of melting points. [Link]
-
ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]
-
Clarion University. Determination of Melting Point. [Link]
- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
PubMed Central. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. [Link]
-
ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]
-
ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
ResearchGate. Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. [Link]
-
European Patent Office. Process for the preparation of a benzoic acid derivative - EP 0281186 B1. [Link]
-
ResearchGate. Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
MDPI. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]
-
PubMed Central. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]
-
ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
SlideShare. IR Spectroscopy: Fundamentals and Applications. [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes. [Link]
-
Slideshare. Sampling of solids in IR spectroscopy. [Link]
-
ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]
-
National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
Sources
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. reddit.com [reddit.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. oxfordlabchem.com [oxfordlabchem.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. namiki-s.co.jp [namiki-s.co.jp]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
